molecular formula C13H11ClN2OS B1420029 7-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine CAS No. 1177309-38-4

7-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine

Cat. No.: B1420029
CAS No.: 1177309-38-4
M. Wt: 278.76 g/mol
InChI Key: XGUWPAUQQYDUQD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “7-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine” is defined by its IUPAC Name: N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-N-(2-furylmethyl)amine . The Inchi Code is 1S/C13H11ClN2O2S/c1-17-10-5-4-9(14)12-11(10)16-13(19-12)15-7-8-3-2-6-18-8/h2-6H,7H2,1H3,(H,15,16) .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 294.76 . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Pharmacological Screening

7-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine is part of a broader class of compounds that have been the subject of considerable scientific research due to their diverse pharmacological activities. Research has demonstrated that derivatives of benzothiazoles, including those structurally related to the specified compound, show promise in various biological activities, including anti-inflammatory and anti-bacterial effects. For instance, the synthesis of substituted benzothiazoles and their subsequent evaluation for biological activities like anti-inflammatory and anti-bacterial properties have been reported (Hunasnalkar et al., 2010).

Antitumor Activity

A significant area of research involving benzothiazole derivatives focuses on their potential as antitumor agents. Studies have synthesized and tested various benzothiazole compounds for their antitumor activities, observing potent and selective effects against different cancer cell lines (Noolvi et al., 2012). This suggests that these compounds, including those similar to this compound, could have important implications in cancer treatment research.

Corrosion Inhibition and Microbial Activity

Beyond pharmacological applications, benzothiazole derivatives have been studied for their potential in corrosion inhibition and antimicrobial activities. Research indicates that these compounds can act as effective corrosion inhibitors, offering protection in various industrial applications. Moreover, some benzothiazoles exhibit significant antibacterial properties, making them potential candidates for developing new antimicrobial agents (Nayak & Bhat, 2023).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of benzothiazole derivatives, including methods for their preparation and analysis, have been a focus of research as well. Studies have detailed the synthesis procedures, highlighting the importance of structural characterization using techniques like NMR and mass spectroscopy. These methodologies are crucial for understanding the properties and potential applications of these compounds (Chidrawar, 2016).

Properties

IUPAC Name

7-chloro-N-(furan-2-ylmethyl)-4-methyl-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2OS/c1-8-4-5-10(14)12-11(8)16-13(18-12)15-7-9-3-2-6-17-9/h2-6H,7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUWPAUQQYDUQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)NCC3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine
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7-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine
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7-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine
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7-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine
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Reactant of Route 6
7-chloro-N-(2-furylmethyl)-4-methyl-1,3-benzothiazol-2-amine

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